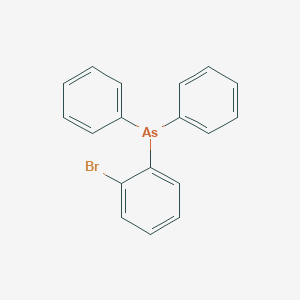
o-Bromophenyl-diphenyl arsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Bromophenyl-diphenyl arsine: is an organoarsenic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a diphenyl arsine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Bromophenyl-diphenyl arsine typically involves the reaction of o-bromophenyl lithium with diphenyl arsine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-Bromophenyl-diphenyl arsine can undergo oxidation reactions to form the corresponding oxide.
Reduction: The compound can be reduced to form the corresponding arsine.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of diphenyl arsine.
Substitution: Formation of substituted o-bromophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Bromophenyl-diphenyl arsine is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential use in biological assays and as a probe for studying arsenic metabolism in living organisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain types of cancer.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of o-Bromophenyl-diphenyl arsine involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is mediated by the arsenic atom, which forms strong bonds with sulfur and nitrogen atoms in the target molecules. The pathways involved include the disruption of cellular redox balance and interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
o-Bromophenyl-diphenylphosphine: Similar in structure but contains a phosphorus atom instead of arsenic.
Diphenyl arsine chloride: Lacks the bromophenyl group.
Triphenyl arsine: Contains three phenyl groups attached to arsenic.
Uniqueness: o-Bromophenyl-diphenyl arsine is unique due to the presence of both bromine and arsenic in its structure, which imparts distinct chemical reactivity and potential applications. The combination of these elements allows for versatile chemical modifications and the formation of a wide range of derivatives.
Eigenschaften
CAS-Nummer |
57170-67-9 |
|---|---|
Molekularformel |
C18H14AsBr |
Molekulargewicht |
385.1 g/mol |
IUPAC-Name |
(2-bromophenyl)-diphenylarsane |
InChI |
InChI=1S/C18H14AsBr/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
ZSXZTJQXSDTKKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


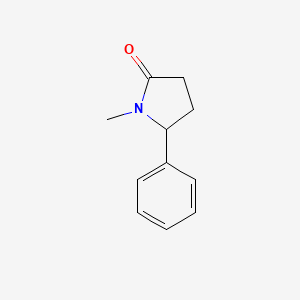
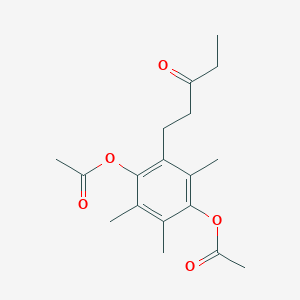
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
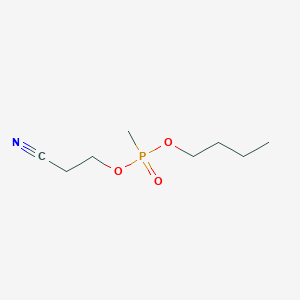
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
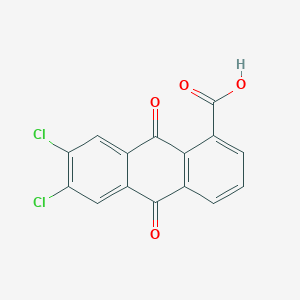
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
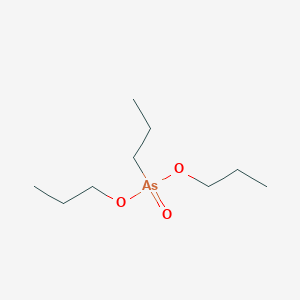
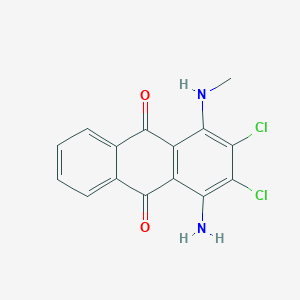


![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)


